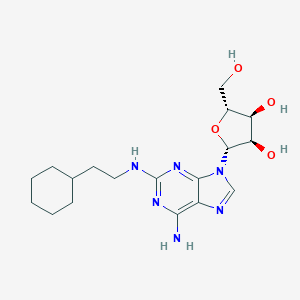

2-((2-Cyclohexylethyl)amino)adenosine

Description

Properties

CAS No. |

124498-52-8 |

|---|---|

Molecular Formula |

C18H28N6O4 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

KVFIFVMFYLZJBZ-LSCFUAHRSA-N |

SMILES |

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Isomeric SMILES |

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Other CAS No. |

124498-52-8 |

Synonyms |

2-((2-cyclohexylethyl)amino)adenosine CGS 22492 CGS-22492 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular A-Team: The Mechanism of Action of 2-((2-Cyclohexylethyl)amino)adenosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Mechanism of Action of 2-((2-Cyclohexylethyl)amino)adenosine

Executive Summary

This compound is a derivative of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. The substitution at the 2-position of the purine ring with a cyclohexylethylamino group is a common feature in synthetic adenosine analogues designed to target adenosine receptors, particularly the A₂A subtype. Activation of the A₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. This guide provides a comprehensive overview of this mechanism, details the experimental approaches to characterize such compounds, and presents relevant data from analogous molecules to offer a comparative pharmacological context.

The Adenosine A₂A Receptor: The Primary Target

The adenosine A₂A receptor is a member of the P1 subfamily of purinergic receptors and is coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, mediating the cellular response.

Signaling Pathway of A₂A Receptor Activation

The canonical signaling pathway initiated by the activation of the adenosine A₂A receptor is depicted below.

Quantitative Pharmacological Data (Comparative Analysis)

As specific experimental data for this compound is not publicly available, this section provides a comparative summary of binding affinities (Ki) and functional potencies (EC₅₀) for well-established adenosine A₂A receptor agonists. This data serves as a reference for the expected pharmacological profile of this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |

| Adenosine | A₂A | 160 - 700 | 100 - 500 |

| NECA (5'-N-Ethylcarboxamidoadenosine) | A₂A | 14 - 20 | 5 - 20 |

| CGS-21680 | A₂A | 15 - 25 | 10 - 40 |

| Regadenoson | A₂A | 6.7 | 6.4 |

Table 1: Comparative pharmacological data for selected adenosine A₂A receptor agonists. Data is compiled from various scientific publications and databases.

Detailed Experimental Protocols

The characterization of a novel adenosine receptor ligand like this compound involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the affinity of this compound for the adenosine A₂A receptor.

Materials:

-

Cell membranes expressing the human adenosine A₂A receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]CGS-21680 or [³H]ZM241385 (a high-affinity A₂A antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a known A₂A agonist (e.g., NECA) or antagonist.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Workflow:

Procedure:

-

Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer. Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of an unlabeled ligand.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing information on its efficacy as an agonist or antagonist.

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the adenosine A₂A receptor.

Materials:

-

Whole cells expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound.

-

Reference Agonist: A known full agonist like CGS-21680 or NECA.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: The next day, replace the culture medium with a serum-free medium containing a PDE inhibitor and incubate for a short period.

-

Stimulation: Add varying concentrations of the test compound or the reference agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve. The efficacy (Emax) of the test compound can also be determined and compared to that of a full agonist.

Conclusion

Based on its chemical structure, this compound is predicted to act as an agonist at the adenosine A₂A receptor. Its mechanism of action would therefore involve binding to the A₂A receptor, activation of the Gs signaling pathway, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cAMP levels. This cascade of events ultimately leads to various physiological responses. The definitive characterization of its pharmacological profile requires experimental validation using the detailed protocols provided in this guide. The comparative data from known A₂A agonists offers a valuable framework for interpreting the potential potency and efficacy of this compound. This in-depth understanding is crucial for researchers and drug development professionals exploring the therapeutic potential of novel adenosine receptor modulators.

An In-depth Technical Guide to 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of 2-((2-Cyclohexylethyl)amino)adenosine, also known as CGS 22492. This adenosine analogue has been identified as a potent A2A adenosine receptor agonist and has been utilized in studies investigating the vasodilatory effects of adenosine receptor activation. This document summarizes its chemical and physical properties, details its interaction with adenosine receptor subtypes, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a derivative of adenosine, characterized by the substitution of a 2-cyclohexylethylamino group at the 2-position of the purine ring. This modification is a key determinant of its pharmacological activity, conferring high affinity for the A2A adenosine receptor.[1]

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonym | CGS 22492 |

| Molecular Formula | C₁₈H₂₈N₆O₄ |

| Molecular Weight | 392.45 g/mol |

| CAS Number | 124498-52-8 |

| SMILES String | C1CCC(CC1)CCNc2nc(c3c(n2)n(cn3)[C@H]4--INVALID-LINK--CO)O">C@HO)N |

| InChI Key | KVFIFVMFYLZJBZ-LSCFUAHRSA-N |

| Physical State | Solid (presumed) |

| Melting Point | Data not available |

| Solubility | Data not available |

Pharmacological Properties

CGS 22492 is a potent agonist of the A2 adenosine receptor, exhibiting vasodilatory effects.[2] The substitution at the 2-position of the adenosine scaffold is a known strategy to enhance affinity and selectivity for the A2A receptor subtype.[1]

Table 2: Pharmacological Data

| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |

| EC₅₀ (Vasodilation) | 11.27 ± 1.53 µM | Human Coronary Artery | A2 | [2] |

| Binding Affinity (Kᵢ) | Data not available | - | A1 | - |

| Binding Affinity (Kᵢ) | Data not available | - | A2A | - |

| Binding Affinity (Kᵢ) | Data not available | - | A2B | - |

| Binding Affinity (Kᵢ) | Data not available | - | A3 | - |

Synthesis

A general approach for the synthesis of 2-amino substituted adenosine derivatives involves the following key steps:

-

Protection of Ribose Hydroxyl Groups: The hydroxyl groups of the ribose moiety are typically protected with acetyl or other suitable protecting groups to prevent unwanted side reactions.

-

Introduction of a Leaving Group at the 2-Position: A leaving group, such as a halogen (e.g., chlorine or iodine), is introduced at the 2-position of the purine ring. This is often achieved by starting with a 2-aminoadenosine precursor and performing a diazotization reaction followed by substitution.

-

Nucleophilic Substitution: The 2-halo-adenosine derivative is then reacted with the desired amine, in this case, 2-cyclohexylethylamine, to displace the leaving group and form the 2-amino substituted product.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized method for determining the binding affinity of a compound to adenosine receptor subtypes.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Membrane preparations from cells expressing a single subtype of human adenosine receptor (A1, A2A, A2B, or A3).

-

Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).

-

This compound (CGS 22492) stock solution of known concentration.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal adenosine receptor agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kₑ, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of the non-specific binding control.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Vasodilation Assay

This protocol is based on the methodology used to assess the vasodilatory effects of CGS 22492 in human coronary arteries.[2]

Objective: To determine the concentration-response curve for this compound-induced relaxation in isolated arterial rings.

Materials:

-

Isolated human coronary artery segments.

-

Krebs-Henseleit solution (physiological salt solution).

-

Potassium chloride (KCl) for pre-contraction.

-

This compound (CGS 22492) stock solutions of varying concentrations.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Mount rings of human coronary artery (approximately 3-4 mm in length) in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes. Induce a stable contraction by adding a high concentration of KCl (e.g., 35 mM).

-

Concentration-Response Curve Generation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension using force transducers.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

This compound, as an A2A receptor agonist, is expected to activate the canonical Gs-protein coupled signaling cascade.

Caption: A2A adenosine receptor signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Adenosine Receptor Subtype Effects

Adenosine receptors mediate diverse physiological effects through coupling to different G proteins. The A1 and A3 receptors are primarily coupled to Gi/o, leading to inhibition of adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs, stimulating adenylyl cyclase.

Caption: G-protein coupling of adenosine receptor subtypes.

Conclusion

This compound (CGS 22492) is a valuable pharmacological tool for investigating the roles of A2 adenosine receptors, particularly in the cardiovascular system. Its potent vasodilatory effects highlight its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its binding profile across all adenosine receptor subtypes and to explore its therapeutic potential in greater detail. This technical guide provides a foundational resource to support these future research endeavors.

References

The Genesis and Evolution of N6-Cyclohexylethyl Adenosine Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery, history, and pharmacological characterization of a specific class of adenosine analogs: N6-substituted derivatives, with a particular focus on structures akin to 2-((2-Cyclohexylethyl)amino)adenosine. While the eponymous compound itself is not extensively documented in scientific literature, this paper synthesizes the broader history and key research milestones of N6-alkyl and N6-cycloalkyl adenosine analogs. We will explore their synthesis, structure-activity relationships, and interactions with adenosine receptor subtypes, providing a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Enduring Interest in Adenosine Analogs

Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for a wide array of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer, has driven extensive research into the development of selective adenosine receptor agonists and antagonists.

The modification of the adenosine scaffold, particularly at the N6-position of the adenine ring, has been a fruitful strategy for modulating potency and selectivity for the different adenosine receptor subtypes. This guide will provide a detailed examination of the synthesis and pharmacological profiling of N6-substituted adenosine analogs, with a conceptual focus on the implications for a molecule like this compound.

A Historical Perspective on N6-Substituted Adenosine Analogs

The exploration of N6-substituted adenosine derivatives dates back several decades, with early studies focusing on their cardiovascular effects. A significant milestone in this area was the discovery that substitutions at the N6-position could dramatically alter the pharmacological profile of adenosine.

Key historical developments include:

-

Early 1970s: Initial investigations into N6-substituted adenosines revealed their potent coronary vasodilator activity.

-

1980s: The synthesis and pharmacological evaluation of a wide range of N6-analogs led to a deeper understanding of the structure-activity relationships (SAR) at A1 and A2 adenosine receptors. For instance, N6-cyclohexyladenosine (CHA) emerged as a potent and selective A1 adenosine receptor agonist.[1]

-

1990s and beyond: With the cloning of all four adenosine receptor subtypes, research efforts intensified to develop subtype-selective ligands. This era saw the exploration of a vast chemical space for the N6-substituent, including various alkyl, cycloalkyl, and arylalkyl groups, leading to the identification of agonists and antagonists with improved selectivity profiles.[2]

While a specific documented discovery of "this compound" is not apparent in the reviewed literature, its structure falls within the well-established class of N6-substituted adenosine analogs. Its development would have logically followed the established principles of adenosine analog synthesis and SAR.

Synthesis of N6-Substituted Adenosine Analogs

The general and most common method for the synthesis of N6-substituted adenosine analogs involves the nucleophilic substitution of a leaving group at the 6-position of the purine ring with a primary or secondary amine.

A typical synthetic route is as follows:

-

Starting Material: The synthesis usually commences with a commercially available or readily prepared 6-halopurine ribonucleoside, most commonly 6-chloropurine riboside.

-

Nucleophilic Substitution: 6-chloropurine riboside is reacted with the desired amine, in this case, 2-cyclohexylethanamine. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and often in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.

-

Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.

The synthesis of various N6-substituted adenosine analogs, including those with short-chain alkyl groups, has been reported to proceed with virtually quantitative yields using this method.[3]

Experimental Workflow: General Synthesis of N6-Substituted Adenosine Analogs

Caption: General workflow for the synthesis of N6-substituted adenosine analogs.

Pharmacological Profile and Structure-Activity Relationships

The nature of the substituent at the N6-position plays a crucial role in determining the affinity and efficacy of the analog at the four adenosine receptor subtypes.

Quantitative Data on Related N6-Substituted Adenosine Analogs

The following table summarizes the binding affinities (Ki values) of several representative N6-substituted adenosine analogs at human adenosine receptors. This data, gathered from various studies, illustrates the impact of the N6-substituent on receptor selectivity.

| Compound | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | 1.4 | 230 | 120 | [2] |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | 0.7 | 220 | 25 | [2] |

| N6-(R)-Phenylisopropyladenosine (R-PIA) | (R)-1-Phenylethyl | 1.1 | 140 | 66 | [2] |

| NECA | 5'-N-Ethylcarboxamido | 6.2 | 14 | 20 | [2] |

Key Observations from SAR Studies:

-

A1 Receptor Selectivity: N6-cycloalkyl substituents, such as cyclohexyl and cyclopentyl, generally confer high affinity and selectivity for the A1 adenosine receptor.[2] N6-(endo-Norbornyl)adenosine has been identified as a highly selective A1AR agonist.[2]

-

A3 Receptor Activity: Smaller N6-alkyl groups can lead to selectivity for the human A3AR. N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring tend to be full agonists at the hA3AR, while those with six or more carbons are often partial agonists.[2]

-

A2A Receptor Affinity: Achieving high affinity at the A2A receptor typically requires modifications at other positions of the adenosine molecule, often in combination with an N6-substituent.

-

Efficacy: The size and nature of the N6-substituent also influence the efficacy of the analog, determining whether it acts as a full agonist, partial agonist, or antagonist. For example, in the case of N6-cycloalkyl-substituted adenosines at the hA3AR, smaller rings are associated with full agonism, while larger rings lead to partial agonism.[2]

Based on these established SAR trends, it can be postulated that This compound , with its N6-cyclohexylethyl group, would likely exhibit a preference for the A1 and possibly the A3 adenosine receptors. The ethyl linker between the cyclohexyl ring and the amino group might influence the precise binding orientation and affinity compared to a direct N6-cyclohexyl substitution.

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors by agonists initiates intracellular signaling cascades that mediate the physiological effects of adenosine.

A1 and A3 Receptor Signaling Pathway

References

- 1. Adenosine A1 receptor agonist, N6-cyclohexyladenosine, protects myelin and induces remyelination in an experimental model of rat optic chiasm demyelination; electrophysiological and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Effects and Pharmacology of 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((2-Cyclohexylethyl)amino)adenosine, commonly known as CGS-21680, is a potent and selective agonist for the adenosine A2A receptor. This technical guide provides a comprehensive overview of its pharmacological profile, in vivo effects, and the experimental methodologies used to elucidate its activity. CGS-21680 has demonstrated significant therapeutic potential in a range of preclinical models, including those for cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. This document serves as a detailed resource for researchers and drug development professionals working with this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism of action.

Introduction

CGS-21680 is a synthetic adenosine analogue that has been instrumental in characterizing the physiological and pathological roles of the adenosine A2A receptor.[1] Its high affinity and selectivity for the A2A subtype have made it a valuable tool in pharmacological research. This guide will delve into the core pharmacology of CGS-21680, its effects in various in vivo systems, and the technical details of the experiments that have defined its profile.

Pharmacology

Receptor Binding Affinity

CGS-21680 exhibits a high affinity for the adenosine A2A receptor, with significantly lower affinity for other adenosine receptor subtypes. This selectivity is crucial for its targeted pharmacological effects. The binding affinities (Ki) and inhibitory concentrations (IC50) across different receptor subtypes are summarized in the table below.

| Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Adenosine A2A | Human | 27 | 55 | [2] |

| Rat | 19 - 27 | 22 | [3][4] | |

| Adenosine A1 | Human | 290 | - | |

| Rat | - | >1000 | [4] | |

| Adenosine A2B | Human | 67 | - | |

| Adenosine A3 | Human | 88,800 | - |

Functional Potency

The agonist activity of CGS-21680 at the A2A receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The half-maximal effective concentration (EC50) for this response is a key measure of its functional potency.

| Assay | Cell Line/Tissue | EC50 (nM) | Reference(s) |

| cAMP Accumulation | Rat Striatal Slices | 110 | [5] |

| CHO cells expressing human A2AR | 1.41 - 2.12 | [3] | |

| Differentiated SH-SY5Y cells | 38 | [6] |

In Vivo Effects

CGS-21680 has been shown to exert a wide range of effects in various animal models, highlighting its therapeutic potential.

Cardiovascular Effects

In vivo studies in rats have demonstrated that CGS-21680 has significant cardiovascular effects, primarily mediated by A2A receptor activation.

| Animal Model | Dose | Route | Key Findings | Reference(s) |

| Anesthetized Rats | 0.1, 0.3, 1.0 µg/kg/min | IV | Dose-dependent decrease in blood pressure and arterial resistance. Increase in cardiac output and heart rate at the highest dose. | [7] |

| Conscious Rats | 0.1, 0.3, 1 µg/kg/min | IV | Significant increase in heart rate and hindquarters vascular conductance, leading to a decrease in mean arterial pressure. | [8] |

Neuroprotective Effects

CGS-21680 has shown promise in models of neurodegenerative diseases and ischemic brain injury.

| Animal Model | Disease Model | Dose | Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | R6/2 Mice | Huntington's Disease | 0.5 mg/kg/day | IP | Delayed motor deterioration, prevented brain weight reduction, and reduced the size of neuronal intranuclear inclusions. |[9][10] | | Rats | Transient Cerebral Ischemia | 0.01 and 0.1 mg/kg | IP | Protected against neurological deficits, reduced microgliosis and astrogliosis. |[11] | | Rats | Parkinson's Disease (6-OHDA model) | Not specified | - | Co-administration with L-DOPA conferred neuroprotection. |[12] |

Anti-inflammatory Effects

The activation of A2A receptors by CGS-21680 has been shown to modulate inflammatory responses.

| Animal Model | Disease Model | Dose | Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice | Collagen-Induced Arthritis | Not specified | - | Ameliorated clinical signs of arthritis and improved histological status of joints. Reduced plasma levels of pro-inflammatory cytokines (TNF, IL-1β, IL-6). |[13] | | Mice | Dextran Sulphate-Induced Colitis | 0.5 mg/kg | - | Failed to ameliorate the course of colitis. |[14] |

Signaling Pathways

CGS-21680 exerts its effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) linked to Gs proteins.

Canonical A2A Receptor Signaling

Activation of the A2A receptor by CGS-21680 initiates a signaling cascade that leads to the production of cAMP and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[15][16]

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. CGS 21680 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]

- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CGS21680 attenuates symptoms of Huntington's disease in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of L-DOPA co-administered with the adenosine A2A receptor agonist CGS 21680 in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The adenosine A2A receptor agonist CGS 21680 fails to ameliorate the course of dextran sulphate-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-((2-Cyclohexylethyl)amino)adenosine as a Selective Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adenosine Receptors

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in a myriad of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are integral to cellular signaling and are considered significant therapeutic targets for a range of conditions. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP production.[2] This differential signaling underlies the diverse physiological effects mediated by adenosine receptor activation.

The development of selective agonists for these receptors is a key area of research. A selective agonist is a compound that preferentially binds to and activates a specific receptor subtype, allowing for targeted therapeutic intervention with potentially fewer off-target effects. The compound 2-((2-Cyclohexylethyl)amino)adenosine has been noted for its potential high affinity at the A₂ₐ adenosine receptor, suggesting its role as a selective agonist.[3]

Quantitative Data Presentation

A thorough literature search did not yield specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) values for this compound across the four adenosine receptor subtypes. For a comprehensive evaluation of a novel adenosine receptor agonist, the following data would be essential and would typically be presented in a structured format for clear comparison.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | n |

| A₁ | [³H]-DPCPX | Data not available | - |

| A₂ₐ | [³H]-CGS 21680 | Data not available | - |

| A₂ₑ | [³H]-DPCPX | Data not available | - |

| A₃ | [¹²⁵I]-AB-MECA | Data not available | - |

| Kᵢ: Inhibitory constant; n: number of independent experiments. |

Table 2: Functional Potency of this compound at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Measured Parameter | EC₅₀/IC₅₀ (nM) | n |

| A₁ | cAMP Accumulation | Inhibition | Data not available | - |

| A₂ₐ | cAMP Accumulation | Stimulation | Data not available | - |

| A₂ₑ | cAMP Accumulation | Stimulation | Data not available | - |

| A₃ | cAMP Accumulation | Inhibition | Data not available | - |

| EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; n: number of independent experiments. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adenosine receptor agonists.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for each of the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor.

-

Radioligands: [³H]-DPCPX (for A₁ and A₂ₑ), [³H]-CGS 21680 (for A₂ₐ), [¹²⁵I]-AB-MECA (for A₃).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or a selective antagonist for the specific receptor subtype.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and adenosine deaminase).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Functional Assays

These assays measure the ability of a compound to modulate the production of intracellular cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of this compound at each of the four human adenosine receptor subtypes.

Materials:

-

Whole cells (e.g., CHO or HEK293) expressing the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor.

-

Test compound: this compound.

-

Forskolin (an adenylyl cyclase activator, used for A₁ and A₃ assays).

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Compound Addition:

-

For A₂ₐ and A₂ₑ receptors (Gₛ-coupled): Add varying concentrations of the test compound.

-

For A₁ and A₃ receptors (Gᵢ-coupled): Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin to stimulate basal cAMP production.

-

-

Incubation: Incubate the cells at 37°C for a specified time.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

For A₂ₐ and A₂ₑ receptors: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For A₁ and A₃ receptors: Plot the percent inhibition of forskolin-stimulated cAMP production against the log of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated response).

-

Visualization of Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of the four adenosine receptor subtypes.

Caption: Adenosine Receptor Signaling Pathways.

Radioligand Binding Assay Workflow

This diagram outlines the sequential steps involved in a typical radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay Workflow

The following diagram details the workflow for a cAMP functional assay to determine agonist or antagonist activity.

Caption: cAMP Functional Assay Workflow.

Conclusion

While the specific pharmacological profile of this compound remains to be fully elucidated in publicly accessible literature, the methodologies and principles outlined in this guide provide a robust framework for its characterization. The provided experimental protocols for radioligand binding and cAMP functional assays are standard in the field and are essential for determining the affinity and potency of novel adenosine receptor ligands. The visualized signaling pathways and experimental workflows offer a clear conceptual understanding of the processes involved. Further research is required to generate the quantitative data necessary to definitively establish the selectivity and efficacy of this compound as an adenosine receptor agonist.

References

- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-((2-Cyclohexylethyl)amino)adenosine research

An In-depth Technical Guide to 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680)

Introduction

This compound, more commonly known as CGS-21680, is a synthetic and potent agonist for the adenosine A₂A receptor. It is a derivative of adenosine and has been instrumental as a research tool for elucidating the physiological and pathological roles of the A₂A receptor. Due to its high selectivity, CGS-21680 has been employed in a multitude of studies spanning neurobiology, immunology, cardiology, and oncology. This document provides a comprehensive review of the existing research on CGS-21680, detailing its pharmacological profile, mechanism of action, and the experimental protocols used to characterize its effects.

Pharmacological Profile

CGS-21680 is distinguished by its high binding affinity and selectivity for the adenosine A₂A receptor (A₂AR) over other adenosine receptor subtypes. This selectivity has made it an invaluable tool for isolating and studying A₂AR-mediated pathways.

Binding Affinity and Potency

The affinity of CGS-21680 for adenosine receptors is typically determined through competitive radioligand binding assays, while its functional potency is assessed by measuring its effect on downstream signaling events, such as cyclic AMP (cAMP) production.

| Parameter | Receptor Subtype | Value | Notes | Reference |

| Kᵢ (Inhibition Constant) | Human A₂A | 27 nM | Potent A₂A receptor agonist. | [1][2] |

| Human A₁ | 290 nM | ~10-fold lower affinity compared to A₂A. | [3] | |

| Human A₂B | 67 nM | Moderate affinity. | [3] | |

| Human A₃ | 88.8 µM | Very low affinity, indicating high selectivity. | [3] | |

| Kᵈ (Dissociation Constant) | Adenosine A₂ | 15.5 nM | High affinity for a single class of recognition sites. | [4] |

| EC₅₀ (Half-maximal effective concentration) | cAMP formation (striatal slices) | 110 nM | Potently stimulates cAMP formation. | [4][5] |

| General Range | 1.48 - 180 nM | Varies depending on the tissue and assay conditions. | [1] | |

| IC₅₀ (Half-maximal inhibitory concentration) | Adenosine A₂ Receptor | 22 nM | Exhibits 140-fold selectivity over the A₁ receptor. | [4] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for CGS-21680 is the activation of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). A₂ARs are predominantly coupled to the Gαs/olf family of G-proteins, which triggers a cascade of intracellular events.

Canonical Gαs-cAMP-PKA Pathway

Upon binding of CGS-21680, the A₂A receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), altering gene expression and cellular function.[2][7]

Caption: Canonical A₂A Receptor Signaling Pathway.

Alternative and Interacting Pathways

Research has revealed that CGS-21680-mediated A₂AR activation can engage other signaling pathways and interact with different receptor systems.

-

BDNF-TrkB Signaling: In models of Rett syndrome, CGS-21680 has been shown to enhance Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling, which subsequently activates downstream pathways to promote neurite outgrowth and synaptic plasticity.[8]

-

YAP Signaling: In corneal epithelial wound healing, CGS-21680 promotes cellular proliferation and migration through the Yes-associated protein (YAP) signaling pathway.[9]

-

Dopamine D₂ Receptor Antagonism: A₂A receptors are highly co-localized with dopamine D₂ receptors (D₂R) in the striatum, where they form heterodimers. Activation of A₂AR by CGS-21680 has an antagonistic effect on D₂R signaling, which is a key mechanism for its observed effects on motor control.[7]

-

MAPK/ERK Pathway: In some cellular contexts, A₂AR activation can also modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and AKT signaling.[7][10]

Caption: CGS-21680 Interacting Signaling Pathways.

Experimental Protocols

The following sections detail common experimental methodologies used in CGS-21680 research.

In Vitro: cAMP Formation Assay

This assay quantifies the functional agonism of CGS-21680 by measuring the production of cAMP in response to A₂A receptor stimulation.

-

Objective: To determine the EC₅₀ of CGS-21680 for adenylyl cyclase activation.

-

Methodology:

-

Tissue Preparation: Slices of a brain region rich in A₂A receptors, such as the striatum, are prepared from rats.[5]

-

Pre-incubation: The slices are pre-incubated in a buffer, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.[2]

-

Stimulation: Slices are then incubated with varying concentrations of CGS-21680 for a defined period.

-

Lysis and Quantification: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of CGS-21680 concentration, from which the EC₅₀ value is calculated.

-

In Vivo: Behavioral Assessment of Sedation and Motor Activity

CGS-21680 is known to induce sedative and motor-suppressant effects, which can be quantified in rodent models.

-

Objective: To assess the dose-dependent effects of CGS-21680 on sedation, food intake, and operant behavior.[11][12]

-

Methodology:

-

Animal Subjects: Adult male rats are used, often food-restricted to motivate behavior.[7]

-

Drug Administration: CGS-21680 is dissolved in a vehicle (e.g., 2% DMSO in saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.025, 0.05, 0.1 mg/kg).[12] A control group receives the vehicle only.

-

Observation Period: Following a 15-minute post-injection period, animals are placed in observation chambers.

-

Behavioral Testing (30-minute session):

-

Food Intake: Pre-weighed amounts of chow are provided, and the amount consumed is measured. The rate of feeding is also calculated.

-

Sedation Scoring: An observer, blind to the treatment, rates the level of sedation at regular intervals using a standardized scale (e.g., scoring posture, eye-closure, and responsiveness).

-

Lever Pressing: In separate experiments, animals trained on an operant conditioning task (e.g., fixed ratio 5 schedule for food reward) are assessed for the number of lever presses.[12]

-

-

Data Analysis: The data are analyzed using statistical methods (e.g., ANOVA) to compare the effects of different CGS-21680 doses against the vehicle control.

-

Caption: Experimental Workflow for In Vivo Behavioral Assessment.

Therapeutic Models

-

Collagen-Induced Arthritis (CIA): CGS-21680 has demonstrated anti-inflammatory effects. In a mouse model of CIA, treatment with CGS-21680 starting at the onset of arthritis ameliorated clinical signs and improved joint histology.[13]

-

Cerebral Ischemia and Vasospasm: In a rat model of transient cerebral ischemia, low doses of CGS-21680 were protective.[2] It has also been shown to attenuate cerebral vasospasm following experimental subarachnoid hemorrhage, partly by preserving endothelial nitric oxide synthase (eNOS) expression.[14]

-

Huntington's Disease Model: In a transgenic mouse model of Huntington's disease, CGS-21680 slowed motor deterioration and prevented the reduction in brain weight.

Conclusion

This compound (CGS-21680) is a potent and highly selective A₂A receptor agonist that has been pivotal in defining the role of this receptor in health and disease. Its ability to stimulate the Gαs-cAMP pathway, coupled with its interactions with other signaling systems like the dopamine D₂ receptor, underlies its diverse physiological effects. These include profound influences on motor control, inflammation, neuronal survival, and tissue repair. The detailed experimental protocols and quantitative data summarized in this review provide a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the adenosine A₂A receptor.

References

- 1. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 7. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An agonist of the adenosine A2A receptor, CGS21680, promotes corneal epithelial wound healing via the YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Attenuation of experimental subarachnoid hemorrhage--induced cerebral vasospasm by the adenosine A2A receptor agonist CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Derivatives and Analogs of 2-((2-Cyclohexylethyl)amino)adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and signaling pathways of 2-((2-Cyclohexylethyl)amino)adenosine and its analogs. This class of compounds has garnered interest for its potential as selective agonists for adenosine receptors, particularly the A2A subtype, which are critical targets in a range of therapeutic areas including inflammation, neurodegenerative disorders, and cardiovascular disease.

Core Concepts and Structure-Activity Relationships

Adenosine and its analogs exert their physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of these analogs are largely determined by substitutions at the N6 and C2 positions of the purine ring.

The 2-((2-cyclohexylethyl)amino) moiety has been identified as a key determinant for high affinity at the A2A adenosine receptor.[1][2] Structure-activity relationship (SAR) studies on related 2-substituted adenosine analogs reveal that a hydrophobic binding site exists in the A2 receptor at a distance from the 2-position of the adenine ring that corresponds to a spacer chain of -O-CH2-CH2-.[3] While direct SAR data for a broad series of this compound derivatives is limited in the public domain, studies on analogous compounds provide valuable insights. For instance, N6-cycloalkyl derivatives of adenosine generally exhibit higher potency at the A1 receptor.[4][5] Conversely, substitutions at the 2-position with groups like secondary amines, (thio)ethers, and alkynes have yielded many analogs with selectivity for the A2A receptor.[2]

Two notable analogs, CGS 22492 (the 2-cyclohexylethylamino analog of adenosine) and CGS 22989 (the 2-cyclohexenylamino analog), have demonstrated significant selectivity for the A2 receptor, with Ki values of 22 nM and 13 nM, respectively.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound analogs and related compounds, focusing on their binding affinities (Ki) and functional potencies (EC50) at the A1 and A2A adenosine receptors.

Table 1: Binding Affinities (Ki) of 2-Substituted Adenosine Analogs at A1 and A2A Adenosine Receptors

| Compound | 2-Substituent | N6-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1/A2A) | Reference |

| CGS 22492 | -(NH)-CH2-CH2-Cyclohexyl | H | >10,000 | 22 | >450 | [1] |

| CGS 22989 | -(NH)-CH=CH-Cyclohexyl | H | >10,000 | 13 | >769 | [1] |

| CHEA | -O-CH2-CH2-Cyclohexyl | H | 1580 | 22 | 71.8 | [1] |

Table 2: Functional Potency (EC50) of Selected Adenosine Receptor Agonists

| Compound | Assay | Cell Line | A2A Receptor EC50 (nM) | Reference |

| CGS 21680 | cAMP Accumulation | Differentiated SH-SY5Y | 38 | [6] |

| NECA | cAMP Accumulation | CHO-hA2AR | 224 | [1] |

Experimental Protocols

Synthesis of this compound Analogs

A plausible synthetic route to this compound analogs commences with the commercially available 2-chloroadenosine. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C2 position is displaced by the desired amine.

Step 1: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-chloroadenosine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add 2-cyclohexylethylamine (1.5-2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired this compound.

Radioligand Binding Assays

Membrane Preparation:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor (CHO-hA1AR) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human A2A adenosine receptor (HEK293-hA2AAR).[7]

-

Cell Harvesting: Detach confluent cells from culture plates by scraping into ice-cold phosphate-buffered saline (PBS). Centrifuge the cell suspension at 700 x g for 5 minutes.[7]

-

Homogenization: Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a tissue homogenizer (e.g., Ultra-Turrax).[7]

-

Centrifugation: Centrifuge the homogenate at 100,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat this centrifugation step.[7]

-

Final Preparation: Resuspend the final pellet in assay buffer. To remove endogenous adenosine, add adenosine deaminase (ADA) to a final concentration of 0.8 IU/mL.[7] Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[7] Store membrane aliquots at -80°C.[7]

A1 Adenosine Receptor Binding Assay ([3H]-DPCPX):

-

Reaction Mixture: In a final volume of 250 µL, combine 50 mM Tris-HCl buffer (pH 7.4), 1 mM MgCl2, and approximately 200 µg of membrane protein pre-treated with 0.2 U/mL adenosine deaminase.[7]

-

Radioligand: Add [3H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine) at concentrations ranging from 0.02 to 2 nM for saturation binding experiments. For competition assays, use a fixed concentration of [3H]-DPCPX (e.g., 1 nM).

-

Incubation: Incubate the reaction mixture for 2 hours at 25°C with gentle shaking.[7]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Washing: Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled A1-selective ligand (e.g., 1 µM DPCPX). Specific binding is the difference between total and non-specific binding. Calculate Kd and Bmax for saturation experiments and Ki values for competition experiments using appropriate software (e.g., Prism).

A2A Adenosine Receptor Binding Assay ([3H]-CGS21680):

-

Reaction Mixture: In a final volume of 100 µL, combine 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, and 10-20 µg of membrane protein.[8]

-

Radioligand: Add [3H]-CGS21680 at a concentration of approximately 6 nM for competition assays.

-

Incubation: Incubate the mixture for 120 minutes at 22°C.[8]

-

Filtration and Washing: Follow the same filtration and washing steps as described for the A1 receptor binding assay.

-

Scintillation Counting and Data Analysis: Follow the same procedures as described for the A1 receptor binding assay. Determine non-specific binding in the presence of 10 µM NECA.[8]

Functional Assay: cAMP Accumulation

cAMP Assay Protocol:

-

Cell Seeding: Seed HEK293 cells expressing the human A2A adenosine receptor (HEK293-hA2A-R) in a 96-well plate at a density of approximately 2500 cells per well.[4]

-

Pre-incubation: Pre-incubate the cells for 45 minutes at 37°C.[4]

-

Agonist Stimulation: Add varying concentrations of the test compounds (agonists) to the cells in a medium containing phosphodiesterase inhibitors such as cilostamide (50 µM) and rolipram (50 µM), and adenosine deaminase (0.8 IU/mL). Incubate for 3 hours at room temperature.[4]

-

cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit, such as a LANCE cAMP 384 kit, following the manufacturer's instructions.[4]

-

Data Analysis: Generate concentration-response curves and calculate EC50 values using non-linear regression analysis.

Signaling Pathways and Visualizations

Activation of A1 and A2A adenosine receptors triggers distinct intracellular signaling cascades. A1 receptors are typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.

Caption: A1 Adenosine Receptor Signaling Pathway.

Caption: A2A Adenosine Receptor Signaling Pathway.

References

- 1. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist activity of 2- and 5'-substituted adenosine analogs and their N6-cycloalkyl derivatives at A1- and A2-adenosine receptors coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist activity of 2- and 5′-substituted adenosine analogs and their N6-cycloalkyl derivatives at A1− and A2−adenosine receptors coupled to adenylate cyclase [periodicos.capes.gov.br]

- 6. Adenosine Receptors and Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

The Binding Affinity of 2-((2-Cyclohexylethyl)amino)adenosine for Adenosine Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the adenosine analog, 2-((2-Cyclohexylethyl)amino)adenosine, for the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₒ, and A₃. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Focus: this compound

This compound is a synthetic derivative of adenosine, modified at the 2-position of the purine ring. This modification has been shown to significantly influence the compound's affinity and selectivity for the different adenosine receptor subtypes. Notably, the 2-(2-cyclohexylethyl)amino modification favors a high affinity for the A₂ₐ adenosine receptor.[1]

Data Presentation: Binding Affinity Profile

The binding affinity of this compound, also known as CGS 22492, for the human adenosine receptor subtypes is summarized in the table below. The data is presented as Kᵢ values, which represent the inhibition constant for ligand binding. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity |

| A₁ | This compound | >100 | ~530-fold lower than A₂ₐ |

| A₂ₐ | This compound | 13 - 22 | High |

| A₂ₒ | This compound | >1000 | Very Low |

| A₃ | This compound | ~310 | Moderate |

Note: The Kᵢ value for the A₂ₐ receptor is based on direct experimental evidence for CGS 22492. The Kᵢ values for the A₁, A₂ₒ, and A₃ receptors are estimated based on structure-activity relationship (SAR) studies of similar 2-aminoadenosine derivatives. Specifically, 2-substituted adenosine analogs generally exhibit Kᵢ values over 100 nM at the A₁ receptor and are very weak at the A₂ₒ receptor.[1][2] The affinity for the A₃ receptor is based on data for a structurally related 2-(2-phenylethyl)amino)adenosine.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ values) for this compound at the various adenosine receptor subtypes is typically performed using a competitive radioligand binding assay. The following is a representative protocol.

Materials and Reagents

-

Membrane Preparations: Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃). These are often prepared from stably transfected cell lines (e.g., CHO or HEK-293 cells).

-

Radioligand: A radioactively labeled ligand with known high affinity for the target receptor. Examples include:

-

A₁ Receptor: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

-

A₂ₐ Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethyl-amino]-5'-N-ethylcarboxamidoadenosine)

-

A₂ₒ Receptor: [³H]-DPCPX (used in the absence of other adenosine receptors)

-

A₃ Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

-

-

Test Compound: this compound (CGS 22492) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled standard agonist or antagonist for the target receptor (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Workflow

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Detailed Method

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and varying concentrations of this compound.

-

Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

A₁ Adenosine Receptor Signaling

The A₁ receptor primarily couples to Gᵢ/ₒ proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits can activate potassium channels and inhibit calcium channels, leading to hyperpolarization and reduced neuronal excitability.

Figure 2: A₁ Adenosine Receptor Signaling Pathway.

A₂ₐ Adenosine Receptor Signaling

The A₂ₐ receptor couples to Gₛ proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Figure 3: A₂ₐ Adenosine Receptor Signaling Pathway.

A₂ₒ Adenosine Receptor Signaling

Similar to the A₂ₐ receptor, the A₂ₒ receptor also couples to Gₛ proteins, activating the adenylyl cyclase/cAMP/PKA pathway. However, in some cell types, it can also couple to Gᵩ proteins, which activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

References

Methodological & Application

Application Notes and Protocols for 2-((2-Cyclohexylethyl)amino)adenosine in Cell Culture Experiments

Introduction

2-((2-Cyclohexylethyl)amino)adenosine is a synthetic derivative of adenosine, belonging to the class of N6-substituted adenosine analogs. These compounds are of significant interest in biomedical research due to their ability to selectively interact with and modulate the activity of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, inflammation, and cell proliferation.

Based on the structure-activity relationships of N6-substituted adenosines, it is anticipated that this compound will primarily act as an agonist at adenosine receptors, with a potential for selectivity towards a specific receptor subtype. The N6-cycloalkyl and N6-aralkyl substituents are known to influence the affinity and selectivity of adenosine analogs for the A1 and A2A adenosine receptors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments, with protocols and data extrapolated from its close analog, N6-Cyclohexyladenosine (CHA).

Mechanism of Action and Signaling Pathways

As an adenosine analog, this compound is expected to exert its effects by binding to one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The specific downstream signaling pathways activated will depend on the receptor subtype(s) it preferentially binds to.

A1 and A3 Receptor Signaling: Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase (AC) via the Gi/o family of G proteins. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A2A and A2B Receptor Signaling: Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase through the Gs family of G proteins, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

The following diagram illustrates the general signaling pathways of adenosine receptors.

Caption: General adenosine receptor signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and potency of N6-Cyclohexyladenosine (CHA), a close structural analog of this compound. These values can serve as a reference for designing initial experiments.

Table 1: Binding Affinity of N6-Cyclohexyladenosine (CHA)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Reference |

| Adenosine A1 | [3H]CHA | Bovine brain membranes | 0.7 | [1] |

| Adenosine A1 | [3H]CHA | Guinea pig brain membranes | 6 | [1] |

Table 2: Functional Potency of N6-Cyclohexyladenosine (CHA)

| Assay | Cell Line/Tissue | Parameter | EC50 (nM) | Reference |

| Inhibition of cAMP accumulation | - | - | 8.2 | [2] |

Experimental Protocols

General Considerations

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol, at a high concentration (e.g., 10-100 mM). Store the stock solution at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Note the final solvent concentration in the culture medium and include a vehicle control in all experiments. For N6-Cyclohexyladenosine, solubility is up to 100 mM in DMSO and 20 mM in ethanol.

-

Cell Culture: Culture cells in their recommended growth medium and conditions. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment.

-

Endogenous Adenosine: Cells can release adenosine into the culture medium, which can interfere with experiments. To minimize this, consider pre-treating the cells with adenosine deaminase (ADA) to degrade endogenous adenosine. A typical concentration is 1-2 U/mL for 30 minutes prior to adding the agonist.

Protocol 1: Determination of Optimal Concentration (Dose-Response Curve)

This protocol is designed to determine the effective concentration range of this compound for a specific cellular response (e.g., inhibition of cAMP production, calcium mobilization, or cell viability).

Materials:

-

Cultured cells expressing the adenosine receptor of interest

-

This compound stock solution

-

Cell culture medium

-

Assay-specific reagents (e.g., cAMP assay kit, calcium indicator dye)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

(Optional) Pre-treat cells with adenosine deaminase (1-2 U/mL) for 30 minutes.

-

Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to start with could be from 1 nM to 100 µM.

-

Remove the culture medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known agonist for the receptor).

-

Incubate the plate for a predetermined time (e.g., 15-60 minutes for signaling events, or longer for proliferation assays).

-

Perform the specific assay to measure the cellular response according to the manufacturer's instructions.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for a dose-response experiment.

Protocol 2: cAMP Accumulation/Inhibition Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

Materials:

-

Cultured cells expressing the adenosine receptor of interest

-

This compound stock solution

-

Forskolin (an adenylyl cyclase activator, for studying inhibition)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

(Optional) Pre-treat with adenosine deaminase.

-

For studying inhibition of cAMP production (A1/A3 receptors) :

-

Pre-incubate cells with different concentrations of this compound for 15-30 minutes.

-

Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) and incubate for another 15-30 minutes.

-

-

For studying stimulation of cAMP production (A2A/A2B receptors) :

-

Incubate cells with different concentrations of this compound for 15-30 minutes.

-

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates according to the kit's protocol.

-

Calculate the percentage of inhibition or stimulation relative to the appropriate controls.

Protocol 3: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes prepared from cells overexpressing the adenosine receptor of interest

-